molecular formula C8H7N3O3 B2627026 methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate CAS No. 2490406-01-2

methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate

Cat. No.: B2627026
CAS No.: 2490406-01-2
M. Wt: 193.162
InChI Key: OVOAVBLPJBPTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing both pyrazole and pyrazine rings. The presence of a carboxylate group at the 7th position and a keto group at the 4th position further enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution. The resulting product is methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate, which can be further transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Derivatives of this compound have been investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For example, certain derivatives of this compound have been found to inhibit the catalytic activity of enzymes such as HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), thereby affecting viral replication and DNA repair processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both a keto and a carboxylate group. This combination of functional groups enhances its reactivity and potential for further chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)6-4-9-7(12)5-2-3-10-11(5)6/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOAVBLPJBPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=CC=NN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.